molecular formula C13H8ClN3O B11856531 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 88594-24-5

6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11856531
CAS No.: 88594-24-5
M. Wt: 257.67 g/mol
InChI Key: MKMDOPCLUPYBLP-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-chloropyridine-3-carbaldehyde under acidic conditions. This reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds followed by their cyclization to form the desired product. These methods are optimized for high yield and purity, ensuring the compound’s suitability for further applications .

Chemical Reactions Analysis

6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit essential enzymes or disrupt cellular processes in microorganisms. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88594-24-5

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H8ClN3O/c14-9-4-5-12-16-13(10-3-1-2-6-15-10)11(8-18)17(12)7-9/h1-8H

InChI Key

MKMDOPCLUPYBLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O

Origin of Product

United States

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